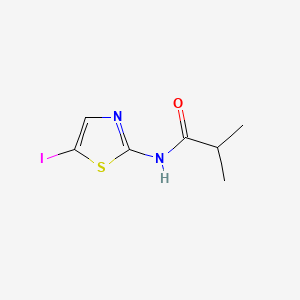
N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of an iodine atom at the 5-position of the thiazole ring and a methylpropanamide group makes this compound unique and potentially useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide typically involves the iodination of a thiazole precursor followed by the introduction of the methylpropanamide group. One common method includes:
Iodination of Thiazole: The thiazole ring is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions.
Amidation: The iodinated thiazole is then reacted with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Applications De Recherche Scientifique
N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and thiazole ring can play crucial roles in binding to the target site, while the methylpropanamide group may enhance the compound’s stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-iodo-1,3-thiazol-2-yl)methylcyclobutanamine
- (5-Iodo-1,3-thiazol-2-yl)[{[(2-methyl-2-propanyl)oxy]carbony l}(propyl)amino]acetic acid
- (5-Iodo-1,3-thiazol-2-yl)(1-methyl-1H-pyrazol-3-yl)methanol
Uniqueness
N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide is unique due to its specific substitution pattern and functional groups. The presence of the iodine atom at the 5-position of the thiazole ring and the methylpropanamide group distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Propriétés
Numéro CAS |
13915-73-6 |
|---|---|
Formule moléculaire |
C7H9IN2OS |
Poids moléculaire |
296.126 |
Nom IUPAC |
N-(5-iodo-1,3-thiazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C7H9IN2OS/c1-4(2)6(11)10-7-9-3-5(8)12-7/h3-4H,1-2H3,(H,9,10,11) |
Clé InChI |
OKTIIBNOPBDNCH-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=NC=C(S1)I |
Synonymes |
Propionamide, N-(5-iodo-2-thiazolyl)-2-methyl- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















